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molecular formula C11H13F3N2 B2760075 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline CAS No. 773899-18-6

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Cat. No. B2760075
M. Wt: 230.234
InChI Key: VBKPAONDJVLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946466B2

Procedure details

Starting from 80 mg of 5-fluoro-2-nitrobenzotrifluoride and by reaction with pyrrolidine, 138 mg of 5-pyrrolidinyl-2-nitrobenzotrifluoride are prepared by general method A. The crude product is hydrogenated by general method B. 97 mg of 5-pyrrolidinyl-2-aminobenzo-trifluoride are obtained. Starting from this and by reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride by general method C, 80 mg of 3,5-dimethylisoxazole-4-sulfonic acid 4-pyrrolidin-1-yl-2-trifluoromethyl-phenylamide are prepared.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC([N+]([O-])=O)=C(C(F)(F)F)C=1.N1CCCC1.[N:20]1([C:25]2[CH:26]=[CH:27][C:28]([N+:35]([O-])=O)=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:30]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1>>[N:20]1([C:25]2[CH:26]=[CH:27][C:28]([NH2:35])=[C:29]([C:31]([F:33])([F:34])[F:32])[CH:30]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
138 mg
Type
reactant
Smiles
N1(CCCC1)C=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared by general method A

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1C=CC(=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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